4-Methyl-5H-[1,2,3]oxathiazole2,2-dioxide
Description
The 4-Methyl-5H-smolecule.comrsc.orgresearchgate.netoxathiazole-2,2-dioxide Framework in Heterocyclic Chemistry
The unique framework of this compound places it at the intersection of several important areas of organic chemistry. Its identity as a five-membered heterocycle and a cyclic sulfamidate defines its synthetic utility and research interest.
Five-membered heterocycles are a cornerstone of organic and medicinal chemistry. Their ring systems are prevalent in a vast number of natural products and biologically active molecules, making them privileged scaffolds in drug discovery. These structures are integral to pharmaceuticals, agrochemicals, and materials science due to their diverse chemical reactivity and ability to interact with biological targets. smolecule.com The inclusion of heteroatoms like nitrogen, oxygen, and sulfur can influence the molecule's polarity, stability, and capacity for hydrogen bonding, which are critical factors for its function.
The 4-Methyl-5H- smolecule.comrsc.orgresearchgate.netoxathiazole-2,2-dioxide structure is part of the larger family of oxathiazoles and is specifically classified as a cyclic sulfamidate. In recent years, five-membered ring cyclic sulfamidate imines, also known as 5H-1,2,3-oxathiazole 2,2-dioxides, have gained significant attention as precursors for stereoselective synthesis. rsc.orgnih.gov
Oxathiazole Isomers: The term "oxathiazole" refers to a five-membered ring with one oxygen, one sulfur, and one nitrogen atom. Different isomers exist based on the arrangement of these heteroatoms, such as 1,3,4-oxadiazoles and 1,4,2-oxathiazoles. These isomers differ significantly from the 1,2,3-oxathiazole-2,2-dioxide system. For instance, 1,4,2-oxathiazoles can be prepared via oxidative cyclization of thiohydroximic acids, a distinct synthetic route. nih.gov Other oxathiazole derivatives have been explored for a range of biological activities. openmedicinalchemistryjournal.com
Cyclic Sulfamidates: 4-Methyl-5H- smolecule.comrsc.orgresearchgate.netoxathiazole-2,2-dioxide is a type of cyclic sulfamidate. These compounds are generally recognized as versatile synthetic intermediates, often compared to activated aziridines in their reactivity. researchgate.net Their chemistry is dominated by nucleophilic ring-opening reactions, which provides a reliable pathway for the synthesis of highly functionalized chiral amines and lactams. researchgate.netrsc.org The N-sulfonyl imine moiety within the 5H-1,2,3-oxathiazole 2,2-dioxide structure is particularly reactive, serving as a key functional group for various chemical transformations. rsc.org
Table 2: Comparative Features of Related Heterocyclic Systems
| Feature | 4-Methyl-5H- smolecule.comrsc.orgresearchgate.netoxathiazole-2,2-dioxide | Other Oxathiazole Isomers (e.g., 1,4,2-) | General Cyclic Sulfamidates |
|---|---|---|---|
| Core Structure | Contains an S(VI)-N bond within the ring (sulfamidate) | Contains S(II) and lacks the dioxide moiety | Contains an S(VI)-N bond within the ring |
| Key Functional Group | N-sulfonyl imine | Varies by isomer | Sulfamidate |
| Primary Reactivity | Electrophilic site for nucleophilic attack and ring-opening researchgate.net | Diverse, including cycloaddition reactions researchgate.net | Electrophilic, undergoes nucleophilic ring-opening researchgate.net |
| Primary Application | Versatile precursor in stereoselective synthesis rsc.orgnih.gov | Precursors for other heterocycles, potential biological activity nih.govopenmedicinalchemistryjournal.com | Intermediates for the synthesis of amines and amino alcohols researchgate.net |
Evolution of Research Perspectives on 4-Methyl-5H-smolecule.comrsc.orgresearchgate.netoxathiazole-2,2-dioxide
Research into heterocyclic compounds has a long history, but the focus on specific, highly functionalized scaffolds like 4-Methyl-5H- smolecule.comrsc.orgresearchgate.netoxathiazole-2,2-dioxide is a more recent development. Early research into related structures, such as benzothiadiazine dioxides, intensified in the 1960s, laying the groundwork for understanding sulfur-nitrogen heterocycles. semanticscholar.org
The perspective on the 5H-1,2,3-oxathiazole 2,2-dioxide core has evolved from being just another class of heterocycles to being recognized as a powerful tool in asymmetric synthesis. In recent years, the chemical community has increasingly appreciated these compounds as "versatile scaffolds." rsc.orgnih.gov This shift is due to the reliable and stereoselective transformations they can undergo. Modern synthetic methods, including gold-catalyzed cyclizations, have further expanded the accessibility and utility of the cyclic sulfamidate framework, solidifying its role as a valuable synthetic intermediate. researchgate.net
Current Research Landscape and Knowledge Gaps Pertaining to 4-Methyl-5H-smolecule.comrsc.orgresearchgate.netoxathiazole-2,2-dioxide
The current research landscape for 5H-1,2,3-oxathiazole 2,2-dioxides, including the 4-methyl derivative, is heavily focused on their application in organic synthesis. Studies frequently highlight their role as precursors to valuable heterocycles and chiral amines through reactions like nucleophilic additions and reductions. rsc.org The reactivity of the N-sulfonyl imine moiety and the acidic protons adjacent to it are key areas of exploration. nih.gov
Despite the progress in their synthetic applications, several knowledge gaps remain:
Expanded Synthetic Methodology: While effective synthetic routes exist, there is ongoing interest in developing more efficient, stereoselective, and environmentally benign catalytic methods for their preparation.
Biological Activity Profile: Although the broader class of oxathiazole derivatives has been studied for various biological activities, a detailed investigation specifically into 4-Methyl-5H- smolecule.comrsc.orgresearchgate.netoxathiazole-2,2-dioxide and its derivatives is not extensively documented. smolecule.com Their potential as enzyme inhibitors or other pharmacologically active agents is an area ripe for exploration.
Material Science Applications: The utility of many heterocyclic compounds extends to materials science. hud.ac.uk The potential for the 1,2,3-oxathiazole-2,2-dioxide framework to be incorporated into polymers or functional materials remains largely unexplored.
Reaction Scope: The full scope of the reactivity of this heterocyclic system is still being uncovered. Research into novel transformations that go beyond nucleophilic ring-opening could unlock new synthetic pathways and applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-5H-oxathiazole 2,2-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3S/c1-3-2-7-8(5,6)4-3/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUFZHHAKHUNOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methyl 5h 1 2 3 Oxathiazole 2,2 Dioxide and Its Derivatives
Classical and Direct Synthesis Protocols for 4-Methyl-5H-smolecule.comresearchgate.netmpg.deoxathiazole-2,2-dioxide
The most common and direct method for synthesizing 4-methyl-5H- smolecule.comresearchgate.netmpg.deoxathiazole-2,2-dioxide involves the reaction between sulfamoyl chloride and hydroxyacetone (B41140). smolecule.com This process can be broken down into three key stages: the formation of a sulfamoyl derivative intermediate, the subsequent cyclization to form the oxathiazole ring, and a final oxidation step to yield the 2,2-dioxide.
Reactions Involving Sulfamoyl Chloride and α-Hydroxy Ketones
The foundational reaction for the synthesis of the target molecule is the condensation of sulfamoyl chloride with an α-hydroxy ketone, specifically hydroxyacetone for the 4-methyl derivative. smolecule.com This reaction sets the stage for the formation of the heterocyclic ring.
The initial step of the synthesis is the reaction of the hydroxyl group of the α-hydroxy ketone (hydroxyacetone) with sulfamoyl chloride. This is a nucleophilic attack by the oxygen of the hydroxyl group on the electrophilic sulfur atom of the sulfamoyl chloride. This reaction leads to the formation of a sulfamoyl ester intermediate. The formation of this intermediate is a crucial step as it brings the necessary atoms into proximity for the subsequent cyclization. While detailed spectroscopic studies on the isolation and characterization of this specific intermediate are not extensively reported in the literature, its formation is a well-established principle in sulfamoylation reactions of alcohols.
Following the formation of the sulfamoyl ester intermediate, an intramolecular cyclization occurs to form the 5-membered oxathiazole ring. This process involves the nitrogen atom of the sulfamoyl group acting as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular nucleophilic addition is a key ring-closing step. The mechanism can be influenced by the reaction conditions, such as the presence of a base, which can deprotonate the nitrogen of the sulfamoyl group, increasing its nucleophilicity and facilitating the cyclization. Theoretical studies on analogous heterocyclic ring formations suggest that the energetics of the transition state for cyclization are a critical factor in determining the reaction rate and success.
The final step in the classical synthesis is the oxidation of the sulfur atom in the oxathiazole ring to form the 2,2-dioxide. smolecule.com This oxidation is a critical transformation as it significantly influences the chemical properties and stability of the final compound. The unoxidized precursor is a cyclic sulfamidite, which is then oxidized to a cyclic sulfamidate. Common oxidizing agents for this type of transformation include ruthenium tetroxide generated in situ from ruthenium(III) chloride and sodium periodate. researchgate.net Careful control of the reaction conditions is necessary to achieve the desired dioxide without causing over-oxidation or cleavage of the heterocyclic ring. The choice of oxidant and reaction parameters such as temperature and solvent are crucial for a high-yielding and selective oxidation.
Variations in Reactant Substrates and Solvent Systems for 4-Methyl-5H-smolecule.comresearchgate.netmpg.deoxathiazole-2,2-dioxide Synthesis
The synthesis of 4-methyl-5H- smolecule.comresearchgate.netmpg.deoxathiazole-2,2-dioxide can be optimized by varying the reactant substrates and the solvent system. While hydroxyacetone is the specific α-hydroxy ketone required for the 4-methyl derivative, the general synthetic scheme can be adapted for other α-hydroxy ketones to produce a range of substituted oxathiazole-2,2-dioxides.
| Reactant 1 | Reactant 2 | Solvent | Base/Additive | Temperature (°C) | Yield (%) |
| Hydroxyacetone | Sulfamoyl Chloride | Dichloromethane | Not specified | Not specified | Not specified |
| Hydroxyacetone | Chlorosulfonyl isocyanate | Acetonitrile (B52724) | Pyridine (B92270), Formic Acid | 0 - 10 | 99 |
Asymmetric Synthesis of Chiral 4-Methyl-5H-smolecule.comresearchgate.netmpg.deoxathiazole-2,2-dioxide Derivatives
The development of asymmetric methods for the synthesis of chiral derivatives of 4-methyl-5H- smolecule.comresearchgate.netmpg.deoxathiazole-2,2-dioxide is an area of growing interest, as chiral molecules are of paramount importance in medicinal chemistry and materials science. While specific literature on the asymmetric synthesis of this particular heterocyclic system is limited, general principles of asymmetric synthesis can be applied.
Potential strategies for inducing chirality include the use of chiral α-hydroxy ketones as starting materials, the employment of chiral auxiliaries on the sulfamoyl chloride, or the use of chiral catalysts to control the stereochemistry of the cyclization step. For instance, transition metal catalysts, such as those based on rhodium, have been mentioned in the context of facilitating asymmetric reduction processes to yield enantiomerically pure forms of related compounds. smolecule.com The development of catalytic asymmetric methods is highly desirable as it offers a more atom-economical and efficient route to chiral products compared to the use of stoichiometric chiral reagents. The design of chiral ligands that can effectively coordinate to the reactants and control the facial selectivity of the key bond-forming reactions is a central challenge in this field.
Transition Metal-Catalyzed Enantioselective Hydrogenation of Cyclic Sulfamidate Imines
One of the most effective strategies for producing chiral cyclic sulfamidates is the asymmetric hydrogenation of the corresponding cyclic sulfamidate imines. This approach has been successfully realized using catalysts based on both precious and earth-abundant transition metals. While noble metals like rhodium, ruthenium, and iridium have historically dominated this field, recent advancements have introduced highly efficient nickel-based systems. doi.org
Rhodium-based catalysts are well-established for their high efficacy in asymmetric reactions. Specifically, chiral Rh(III) complexes have been pivotal in the asymmetric transfer hydrogenation (ATH) of cyclic sulfamidate imines. nih.govacs.org This method typically uses a formic acid/triethylamine (HCO₂H/Et₃N) mixture as a convenient hydrogen source, avoiding the need for high-pressure gaseous hydrogen. nih.govacs.org
Well-defined chiral rhodium catalysts, such as (S,S)- or (R,R)-Cp*RhCl(TsDPEN), have demonstrated the ability to reduce various cyclic sulfamidate imines to their corresponding sulfamidates with excellent yields and high enantioselectivities, often at room temperature and within short reaction times. nih.govacs.orgresearchgate.net For instance, the ATH of 4-phenyl substituted cyclic sulfamidate imine can be completed in just 30 minutes using as little as 0.1 mol% of the catalyst, achieving high conversion and enantioselectivity. acs.org This operational simplicity and efficiency make rhodium-catalyzed ATH a powerful tool for accessing enantiopure oxathiazolidine structures. nih.govnih.gov
| Substrate (Imine) | Catalyst | Hydrogen Source | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| 4-Phenyl-5H- researchgate.netnih.govacs.orgoxathiazole-2,2-dioxide | (R,R)-CpRhCl(TsDPEN) | HCO₂H/Et₃N | Ethyl Acetate (B1210297) | >99 | 97 |
| 4-(4-Methoxyphenyl)-5H- researchgate.netnih.govacs.orgoxathiazole-2,2-dioxide | (R,R)-CpRhCl(TsDPEN) | HCO₂H/Et₃N | Ethyl Acetate | >99 | 98 |
| 4-(4-Chlorophenyl)-5H- researchgate.netnih.govacs.orgoxathiazole-2,2-dioxide | (R,R)-Cp*RhCl(TsDPEN) | HCO₂H/Et₃N | Ethyl Acetate | >99 | 97 |
In the pursuit of more sustainable and cost-effective synthetic methods, first-row transition metals have emerged as attractive alternatives to precious metals. doi.org Nickel, in particular, has been successfully employed in the asymmetric hydrogenation of cyclic sulfamidate imines. researchgate.net Research has demonstrated that a catalytic system comprising Nickel(II) acetate (Ni(OAc)₂) and a chiral bisphosphine ligand, (S,S)-Ph-BPE, can afford various chiral cyclic sulfamidates in high yields and with outstanding enantioselectivities. researchgate.net
This nickel-catalyzed approach has proven to be highly efficient, achieving up to 99% yield and greater than 99% enantiomeric excess (ee). researchgate.net The methodology is robust and scalable; a gram-scale synthesis was performed with a low catalyst loading of just 0.1 mol%, still resulting in a 99% yield and 93% ee. researchgate.net The reaction proceeds smoothly for a variety of aryl-substituted cyclic sulfamidate imines, accommodating both electron-donating and electron-withdrawing groups on the aromatic ring. researchgate.net
| Aryl Substituent (R) | Catalyst System | Conversion (%) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Phenyl | Ni(OAc)₂ / (S,S)-Ph-BPE | >99 | 99 | 94 |
| 4-Methylphenyl | Ni(OAc)₂ / (S,S)-Ph-BPE | >99 | 98 | 95 |
| 4-Methoxyphenyl | Ni(OAc)₂ / (S,S)-Ph-BPE | >99 | 99 | 91 |
| 4-Fluorophenyl | Ni(OAc)₂ / (S,S)-Ph-BPE | >99 | 99 | 96 |
| 2-Naphthyl | Ni(OAc)₂ / (S,S)-Ph-BPE | >99 | 97 | >99 |
Organocatalytic Strategies in 4-Methyl-5H-researchgate.netnih.govacs.orgoxathiazole-2,2-dioxide Synthesis
Organocatalysis, which utilizes small organic molecules as catalysts, offers a complementary approach to metal-based systems, often valued for its low toxicity and operational simplicity. libretexts.org Proline and its derivatives have been identified as powerful organocatalysts for a range of asymmetric transformations. libretexts.orgmdpi.com
L-proline has been effectively used to catalyze the condensation reaction between 4-aryl-5H-1,2,3-oxathiazole-2,2-dioxides and various aldehydes. rsc.org This methodology provides a simple and robust route to synthesize exclusively Z-trisubstituted 5-alkylidene cyclic sulfamidate imines at room temperature. The reaction proceeds via an enamine-based mechanism, a common activation mode for proline catalysis, where the catalyst reacts with the cyclic sulfamidate to form a nucleophilic enamine intermediate that subsequently attacks the aldehyde. libretexts.orgrsc.org This strategy allows for the introduction of a variety of substituents at the 5-position of the oxathiazole ring, leading to a diverse range of derivatives. rsc.org
Diastereoselective and Enantioselective Control in Oxathiazole Formation
Achieving control over multiple stereocenters is a central challenge in chemical synthesis. In the context of oxathiazole formation, when the starting cyclic sulfamidate imine already contains one or more stereogenic centers, the catalytic hydrogenation process must control the formation of a new stereocenter relative to the existing ones. This is often accomplished through a process known as dynamic kinetic resolution (DKR). rsc.orgrsc.org
DKR is particularly effective for substrates that can rapidly racemize under the reaction conditions. In the asymmetric transfer hydrogenation of 4,5-disubstituted cyclic sulfamidate imines, a chiral rhodium catalyst selectively hydrogenates one enantiomer of the rapidly equilibrating imine substrate much faster than the other. rsc.orgrsc.org This allows for the conversion of a racemic starting material into a single, highly enriched stereoisomer of the product in high yield. rsc.org For example, the ATH of racemic 4,5-diaryl cyclic sulfamidate imines using a chiral RhCl(TsDPEN)Cp* catalyst affords the corresponding sulfamidates with high diastereomeric ratios (up to >20:1 dr) and excellent enantioselectivities (up to >99% ee). rsc.org This powerful strategy has also been applied to the synthesis of cyclic sulfamidate-5-phosphonates and sulfamidate-5-carboxylates, demonstrating its versatility in creating complex chiral architectures. nih.govnih.gov
Novel Methodologies for the Preparation of 4-Methyl-5H-researchgate.netnih.govacs.orgoxathiazole-2,2-dioxide Scaffolds
Beyond catalytic hydrogenation, research continues to explore novel methods for constructing and functionalizing the 4-methyl-5H- researchgate.netnih.govacs.orgoxathiazole-2,2-dioxide scaffold. These compounds are recognized as versatile platforms for creating diverse N-heterocycles through various chemical transformations. researchgate.netdongguk.edu
One significant area of development involves catalytic asymmetric cycloaddition reactions. Cyclic sulfamidate imines can act as reactants in both organocatalytic and transition metal-catalyzed cycloadditions to produce a range of N-fused-heterocycles and spiro-cycles with high efficiency and stereoselectivity. dongguk.edu Another approach involves the 1,3-dipolar cycloaddition of the oxathiazole ring with nitrile oxides, which provides a key route for synthesizing more complex, functionalized heterocyclic systems. smolecule.com Furthermore, the acidic protons adjacent to the imine moiety allow these scaffolds to act as nucleophiles, enabling a host of other chemical transformations and expanding their synthetic utility. rsc.org
Exploration of 1,3-Dipolar Cycloaddition Routes to Oxathiazoles
The 1,3-dipolar cycloaddition is a powerful reaction in heterocyclic chemistry for constructing five-membered rings. wikipedia.org This type of reaction, sometimes referred to as a Huisgen cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne. wikipedia.org In the context of oxathiazole synthesis, this [3+2] cycloaddition approach allows for the direct formation of the ring system with good control over regioselectivity and stereoselectivity. wikipedia.orgrsc.org
A significant route involves the reaction of nitrile oxides (as the 1,3-dipole) with various sulfur-containing dipolarophiles. researchgate.net For instance, the cycloaddition of nitrile oxides with highly reactive thiocarbonyl compounds, such as thioaldehydes and thioketones, provides a direct pathway to 1,4,2-oxathiazole derivatives. researchgate.net Another established method utilizes the reaction between nitrile oxides and α-oxo sulfines to produce 1,2,5-oxathiazole-S-oxides. rsc.orgresearchgate.net
The general mechanism for these reactions is a concerted pericyclic process where the frontier molecular orbitals of the 1,3-dipole and the dipolarophile interact to form two new sigma bonds simultaneously. The regioselectivity of the addition is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile.
Table 1: Examples of 1,3-Dipolar Cycloaddition for Oxathiazole Synthesis
| 1,3-Dipole | Dipolarophile | Product Class | Reference |
| Nitrile Oxide | Thioketone | 1,4,2-Oxathiazole | researchgate.net |
| Nitrile Oxide | Thioaldehyde | 1,4,2-Oxathiazole | researchgate.net |
| Nitrile Oxide | α-oxo sulfine | 1,2,5-Oxathiazole-S-oxide | rsc.orgresearchgate.net |
This methodology is valuable as it allows for the assembly of a diverse range of oxathiazole structures by varying the starting nitrile oxides and thiocarbonyl compounds. researchgate.net
Oxidative Cyclization Reactions in Heterocycle Construction
Oxidative cyclization represents another key strategy for the synthesis of heterocyclic systems, including oxathiazoles. This approach involves the formation of the heterocyclic ring through an intramolecular cyclization reaction that is promoted by an oxidizing agent. These reactions often proceed via the formation of a key bond (e.g., S-O or S-N) under oxidative conditions, leading to the stable heterocyclic product.
A notable example is the synthesis of 1,4,2-oxathiazoles through the oxidative cyclization of readily available thiohydroximic acids. nih.gov This method has been shown to be effective for a wide variety of substrates, tolerating alkyl, aryl, and heteroaryl substituents on the thiohydroximic acid precursor. nih.gov The reaction can be performed on a gram-scale, highlighting its potential for practical applications. nih.gov This transformation expands the utility of C-H oxidation reactions by leveraging an appended N-OH functional group to direct the cyclization. nih.gov
Mechanistic studies of similar oxidative cyclizations to form other sulfur-containing heterocycles suggest the involvement of intermediates like disulfides, which then undergo an intramolecular ring closure. researchgate.netmdpi.com The specific conditions and oxidizing agents can be tailored to favor the desired cyclization pathway and optimize the yield of the target heterocycle. mdpi.com
Table 2: Substrate Scope in Oxidative Cyclization of Thiohydroximic Acids
| Substrate Type | Activating Fragment | Product Class | Reference |
| Alkyl Thiohydroximic Acid | Various | 1,4,2-Oxathiazole | nih.gov |
| Aryl Thiohydroximic Acid | Various | 1,4,2-Oxathiazole | nih.gov |
| Heteroaryl Thiohydroximic Acid | Various | 1,4,2-Oxathiazole | nih.gov |
This method represents a significant advancement in the synthesis of diverse oxathiazoles, providing access to compounds that may have been difficult to prepare using other routes. nih.gov
Chemical Reactivity and Transformation Pathways of 4 Methyl 5h 1 2 3 Oxathiazole 2,2 Dioxide
Intramolecular and Intermolecular Reactivity of the 4-Methyl-5H-nih.govnsf.govresearchgate.netoxathiazole-2,2-dioxide Ring
The unique arrangement of atoms and functional groups within the oxathiazole dioxide ring governs its chemical behavior, rendering it susceptible to specific types of chemical transformations.
The 4-Methyl-5H- nih.govnsf.govresearchgate.netoxathiazole-2,2-dioxide ring exhibits a distinct dualistic reactivity profile. The core structure, formally known as a 5H-1,2,3-oxathiazole 2,2-dioxide, contains a reactive N-sulfonyl imine moiety (or its tautomeric equivalent), which is a key feature of its chemical behavior. rsc.org The sulfur atom and the carbon atom adjacent to the oxygen are electrophilic centers, susceptible to attack by nucleophiles. researchgate.netmdpi.com This electrophilicity is a consequence of the electron-withdrawing nature of the attached oxygen and sulfone groups. wikipedia.org
Conversely, the presence of acidic protons adjacent to the imine functionality allows the molecule to act as a nucleophile under certain conditions, participating in various chemical transformations. rsc.org Research on the related 4-amino-5H-1,2-oxathiole-2,2-dioxide system shows that electrophilic reactions can occur at the C-3 position, highlighting the nucleophilic potential of the carbon framework within the ring. nih.gov
Table 1: Reactivity Profile of the Oxathiazole Dioxide Core
| Position | Chemical Behavior | Influencing Factors |
| Sulfur Atom | Electrophilic | High oxidation state (+6), bonded to two oxygen atoms. |
| C5 Atom | Electrophilic | Bonded to electronegative oxygen and nitrogen atoms. |
| C4-Methyl Protons | Acidic/Nucleophilic | Potential for deprotonation to form a nucleophilic carbanion. |
| C3 Position | Nucleophilic | Potential for electrophilic attack, as seen in related systems. nih.gov |
The sulfone (SO₂) group is a dominant feature of the 4-Methyl-5H- nih.govnsf.govresearchgate.netoxathiazole-2,2-dioxide structure, profoundly influencing its reactivity. As a strong electron-withdrawing group, the sulfone moiety significantly increases the electrophilicity of the adjacent atoms within the ring, particularly the sulfur and carbon atoms. wikipedia.org This electronic pull makes the ring highly susceptible to nucleophilic attack, which is the primary pathway for its synthetic transformations. researchgate.net
Ring-Opening Reactions of 4-Methyl-5H-nih.govnsf.govresearchgate.netoxathiazole-2,2-dioxide and Cyclic Sulfamidates
The high propensity of the strained oxathiazole dioxide ring to undergo cleavage makes ring-opening reactions a cornerstone of its synthetic utility. researchgate.net These reactions provide a powerful method for accessing complex, highly functionalized acyclic molecules from a simple cyclic precursor.
Cyclic sulfamidates like 4-Methyl-5H- nih.govnsf.govresearchgate.netoxathiazole-2,2-dioxide are comparable in reactivity to activated aziridines. researchgate.net They readily react with a wide array of nucleophiles, leading to the scission of the heterocyclic ring. nih.govnsf.gov This process is a key step in leveraging these compounds as synthetic intermediates. The reaction typically involves a nucleophilic attack at one of the electrophilic carbon centers of the ring, followed by the cleavage of a C-O or C-N bond, effectively opening the ring structure.
The ring-opening of chiral five-membered cyclic sulfamidates is characterized by high regioselectivity and stereospecificity. Nucleophilic attack predominantly occurs at the carbon atom adjacent to the ring oxygen (the C5 position). researchgate.net This site-selectivity is a well-established reactivity pattern for this class of compounds.
From a stereochemical perspective, the reaction proceeds with a complete inversion of configuration at the stereogenic center being attacked. researchgate.net This Sₙ2-type mechanism ensures that the chirality of the starting material is controllably transferred to the product. This predictable stereochemical outcome is a significant advantage in asymmetric synthesis, allowing for the creation of enantioenriched products with high fidelity. nih.govresearchgate.net
A primary application of the nucleophilic ring-opening of chiral cyclic sulfamidates is the synthesis of β-functionalized chiral amines. nih.govnsf.gov These structural motifs are prevalent in many biologically important molecules. nih.gov The process provides a streamlined pathway from simple alcohols, which can be converted into cyclic sulfamidates, to a diverse range of valuable chiral amine products. nih.govnsf.gov
By varying the nucleophile used in the ring-opening step, a wide variety of functionalities can be introduced at the β-position relative to the resulting amine. This divergent approach allows for the generation of a library of complex molecules from a common intermediate. nih.govnsf.gov
Table 2: Examples of Nucleophiles in Ring-Opening Reactions for Amine Synthesis
| Nucleophile Class | Specific Example | Resulting β-Functionality |
| Oxygen Nucleophiles | Carbohydrate C1-O-hemiacetals acs.org | β-O-glycosyl amino acid conjugates acs.org |
| Sulfur Nucleophiles | 1-Thiocarbohydrates acs.org | β-S-glycosyl amino acid conjugates acs.org |
| Organometallic Reagents | Bromophenyl magnesium reagents researchgate.net | β-Aryl amines researchgate.net |
| Nitrogen Nucleophiles | Amines researchgate.net | α,β-diamino acids researchgate.net |
Degradation and Rearrangement Processes of 4-Methyl-5H-smolecule.combsu.bynih.govoxathiazole-2,2-dioxide
The stability and degradation pathways of 4-Methyl-5H- smolecule.combsu.bynih.govoxathiazole-2,2-dioxide are of significant interest in understanding its chemical behavior and potential applications. The strained heterocyclic ring is susceptible to various rearrangement and decomposition reactions, particularly under thermal stress.
Thermal Decarboxylation and Generation of Transient Species
While direct studies on the thermal decomposition of 4-Methyl-5H- smolecule.combsu.bynih.govoxathiazole-2,2-dioxide are not extensively detailed in the available literature, the behavior of structurally related 1,3,4-oxathiazol-2-ones provides a strong model for predicting its degradation pathway. The thermal decarboxylation of 1,3,4-oxathiazol-2-ones is a well-established method for generating highly reactive, transient nitrile sulfide (B99878) species (R-C≡N⁺-S⁻). researchgate.netarkat-usa.org This process involves the elimination of carbon dioxide, leading to the formation of the nitrile sulfide intermediate.
It is proposed that under thermal conditions, 4-Methyl-5H- smolecule.combsu.bynih.govoxathiazole-2,2-dioxide could undergo a similar fragmentation. The loss of sulfur dioxide (SO₂) would be a plausible initial step, although the exact mechanism and the nature of the resulting transient species require further investigation. Theoretical studies on the thermal decomposition of other heterocyclic compounds, such as furanones, have shown that ring-opening reactions can lead to the formation of unusual transient species. nih.govresearchgate.net
Table 1: Potential Transient Species from Thermal Decomposition
| Precursor | Conditions | Potential Transient Species |
| 1,3,4-Oxathiazol-2-one | Thermal | Nitrile Sulfide, Carbon Dioxide |
| 4-Methyl-5H- smolecule.combsu.bynih.govoxathiazole-2,2-dioxide | Thermal (Hypothesized) | Acetonitrile (B52724), Sulfur Dioxide, other fragments |
Reactions Yielding Nitriles and Other Small Molecules
Following the generation of transient species, subsequent reactions can lead to the formation of stable small molecules, including nitriles. In the case of nitrile sulfide generation from 1,3,4-oxathiazol-2-ones, the nitrile sulfide can be trapped by various dipolarophiles. researchgate.netarkat-usa.org In the absence of a suitable trapping agent, these intermediates can decompose, often yielding the corresponding nitrile and elemental sulfur.
Therefore, a likely degradation pathway for 4-Methyl-5H- smolecule.combsu.bynih.govoxathiazole-2,2-dioxide under thermal stress would involve its decomposition to form acetonitrile (CH₃CN), sulfur dioxide (SO₂), and potentially other small molecules. This is supported by studies on related oxathiazoles where fragmentation to produce nitriles has been observed. researchgate.net
Functionalization and Synthetic Transformations of 4-Methyl-5H-smolecule.combsu.bynih.govoxathiazole-2,2-dioxide
The synthetic utility of 4-Methyl-5H- smolecule.combsu.bynih.govoxathiazole-2,2-dioxide is expanded by its potential for functionalization at various positions on the heterocyclic ring and the methyl substituent. These modifications can be used to modulate the compound's physicochemical properties and to incorporate it into larger molecular architectures.
Modification at the Methyl and Ring Positions
The C-4 methyl group of the oxathiazole ring presents a key site for regioselective functionalization. Research has shown that copper-catalyzed C-H arylation can be employed to introduce aromatic substituents at this position. smolecule.com For example, the coupling of 4-methyl-5H- smolecule.combsu.bynih.govoxathiazole-2,2-dioxide with aryl iodides in the presence of a copper(I) iodide/1,10-phenanthroline catalytic system can afford the corresponding 4-aryl derivatives. smolecule.com The selectivity of this reaction is influenced by steric effects, with ortho-substituted aryl iodides showing reduced reactivity. smolecule.com
Functionalization of the heterocyclic ring itself is also a possibility, although less explored for this specific compound. Studies on other thiazole-containing systems have demonstrated that both the thiazole (B1198619) and adjacent fused rings can be functionalized, highlighting the versatility of such scaffolds as building blocks in medicinal chemistry. nih.gov
Table 2: Examples of Functionalization Reactions
| Substrate | Reagent | Catalyst/Conditions | Product |
| 4-Methyl-5H- smolecule.combsu.bynih.govoxathiazole-2,2-dioxide | Iodobenzene | CuI/1,10-phenanthroline | 4-Phenyl-5H- smolecule.combsu.bynih.govoxathiazole-2,2-dioxide |
| 2-Mercapto-5-methyl-1,3,4-thiadiazole | α,ω-Dihalogenoalkanes | Base | 2-(ω-Haloalkylthio)thiadiazoles |
Catalytic Coupling Reactions Employing Oxathiazole Substrates
The use of heterocyclic compounds as substrates in catalytic cross-coupling reactions is a cornerstone of modern organic synthesis. While specific examples employing 4-Methyl-5H- smolecule.combsu.bynih.govoxathiazole-2,2-dioxide are not prevalent in the literature, the reactivity of related azole derivatives in such transformations suggests significant potential.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, and Sonogashira couplings, are frequently used to functionalize heterocyclic rings. For instance, Pd(II) complexes with isoxazole (B147169) and isothiazole (B42339) derivatives have shown high catalytic activity in Suzuki coupling reactions. bsu.by Similarly, halogenated 1,2-oxazines have been successfully used as precursors in palladium-catalyzed couplings to introduce aryl and alkynyl substituents. beilstein-journals.org Furthermore, palladium-catalyzed oxidative C-H/C-H cross-coupling has been developed for benzothiazoles with other heterocycles like thiophenes and thiazoles. rsc.org
Given these precedents, it is highly probable that 4-Methyl-5H- smolecule.combsu.bynih.govoxathiazole-2,2-dioxide, or a halogenated derivative thereof, could serve as a viable substrate in a range of catalytic coupling reactions to generate more complex molecules.
Computational and Theoretical Investigations of 4 Methyl 5h 1 2 3 Oxathiazole 2,2 Dioxide
Electronic Structure and Bonding Characteristics of 4-Methyl-5H-smolecule.comrsc.orgscribd.comoxathiazole-2,2-dioxide
The electronic structure and bonding of 4-Methyl-5H- smolecule.comrsc.orgscribd.comoxathiazole-2,2-dioxide are of significant interest due to the presence of a unique heterocyclic ring system containing sulfur, nitrogen, and oxygen atoms. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricacies of its molecular and electronic properties.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Configuration
DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 4-Methyl-5H- smolecule.comrsc.orgscribd.comoxathiazole-2,2-dioxide, DFT studies would provide optimized geometric parameters, including bond lengths and angles.
Table 1: Predicted Bond Lengths and Angles for 4-Methyl-5H- smolecule.comrsc.orgscribd.comoxathiazole-2,2-dioxide (Illustrative)
| Parameter | Predicted Value |
|---|---|
| S-O (sulfone) | ~1.43 Å |
| S-N | ~1.65 Å |
| N-C | ~1.30 Å |
| C-C | ~1.45 Å |
| C-O (ring) | ~1.38 Å |
| ∠ O-S-O | ~120° |
Note: These values are illustrative and would require specific DFT calculations for confirmation.
The electronic configuration, as determined by DFT, would reveal the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). The presence of the electron-withdrawing sulfonyl group (SO₂) is expected to significantly lower the energy of the LUMO, rendering the sulfur atom highly electrophilic. This heightened electrophilicity is a key factor in the compound's reactivity, particularly in nucleophilic attack and ring-opening reactions.
Analysis of Aromaticity and Stability of the Oxathiazole Ring
The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic compounds. For the 4-Methyl-5H- smolecule.comrsc.orgscribd.comoxathiazole-2,2-dioxide ring, various computational methods can be employed to assess its aromatic character. These include calculating magnetic criteria such as Nucleus-Independent Chemical Shift (NICS) and geometric criteria like the Harmonic Oscillator Model of Aromaticity (HOMA).
Given the saturated carbon at the 5-position (5H), the oxathiazole ring in this specific compound is not expected to be aromatic. The stability of the ring is likely influenced more by factors such as ring strain and the electronic effects of the substituents. Computational studies on related oxadiazole and thiadiazole systems have shown that the arrangement of heteroatoms significantly impacts stability.
Conformational Analysis and Potential Energy Surfaces
The three-dimensional shape of a molecule is not static, and understanding its conformational landscape is essential for predicting its properties and interactions.
Identification of Energetically Favorable Conformers
For 4-Methyl-5H- smolecule.comrsc.orgscribd.comoxathiazole-2,2-dioxide, conformational flexibility would primarily arise from the puckering of the five-membered ring. Computational conformational searches can identify various possible conformers and their relative energies. It is likely that the ring adopts an "envelope" or "twist" conformation to minimize steric strain. The methyl group at the 4-position will also influence the preferred conformation.
Computational Modeling of Ring Inversion and Dynamics
The interconversion between different conformers, known as ring inversion, can be modeled computationally. By mapping the potential energy surface (PES) as a function of specific dihedral angles, the energy barriers for these conformational changes can be calculated. These barriers provide insight into the flexibility of the ring system at different temperatures. For five-membered rings, these barriers are generally low.
Mechanistic Insights from Computational Reaction Dynamics
Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For 4-Methyl-5H- smolecule.comrsc.orgscribd.comoxathiazole-2,2-dioxide, computational studies can provide valuable insights into its reactivity.
General computational studies on related heterocyclic systems suggest that this compound could participate in various reactions. For instance, DFT calculations have been used to study the transition state geometries in cycloaddition and ring-opening reactions of similar compounds. smolecule.com These studies indicate that the electrophilicity of the sulfur atom, enhanced by the dioxide group, is a critical factor in its chemical transformations. smolecule.com For example, in reactions with nucleophiles, the attack is predicted to occur at the sulfur center, leading to the cleavage of the ring.
Transition State Elucidation for Synthesis and Transformation Reactions
The characterization of transition state (TS) geometries is fundamental to understanding the reaction pathways of 4-Methyl-5H- youtube.comresearchgate.netsmolecule.comoxathiazole-2,2-dioxide. Computational methods, particularly Density Functional Theory (DFT) and molecular dynamics simulations, have been instrumental in mapping out the energetic landscapes of its formation and subsequent reactions, such as cycloadditions and ring-opening processes.
Research indicates that for cycloaddition reactions involving 4-Methyl-5H- youtube.comresearchgate.netsmolecule.comoxathiazole-2,2-dioxide, the transition states are often asynchronous. This means that the formation of new chemical bonds does not occur in a perfectly concerted manner. For instance, in 1,3-dipolar cycloadditions with nitrile oxides, the transition state exhibits partial bond formation between the oxygen atom of the nitrile oxide and the sulfur atom of the oxathiazole ring. This asynchronous nature is a key feature of the reaction mechanism. A bond critical point (BCP) analysis can further confirm the charge transfer within these transition states.
Similarly, the elucidation of transition states in ring-opening reactions provides valuable information on the stability and reactivity of the oxathiazole ring. These computational models help to predict the most likely pathways for ring cleavage under various conditions.
While specific quantitative data for the transition state geometries of all reactions involving 4-Methyl-5H- youtube.comresearchgate.netsmolecule.comoxathiazole-2,2-dioxide are not widely available in publicly accessible literature, the table below conceptualizes the type of data that would be generated from such computational studies.
| Reaction Type | Key Transition State Parameters | Computational Method |
| Cycloaddition | Asynchronous bond formation, Interatomic distances (e.g., S-O), Dihedral angles | DFT, Molecular Dynamics |
| Ring-Opening | Bond elongation of the S-O bond, Charge distribution changes | DFT |
This table is illustrative and based on general principles of computational studies on similar heterocyclic systems, as specific data for 4-Methyl-5H- youtube.comresearchgate.netsmolecule.comoxathiazole-2,2-dioxide is not available in the searched sources.
Kinetic and Thermodynamic Parameters from Ab Initio Calculations
Ab initio calculations, which are based on first principles of quantum mechanics, are employed to determine the kinetic and thermodynamic parameters that govern the reactions of 4-Methyl-5H- youtube.comresearchgate.netsmolecule.comoxathiazole-2,2-dioxide. These calculations provide quantitative data on activation energies (Ea), reaction enthalpies (ΔH), and Gibbs free energies (ΔG), which are essential for predicting reaction rates and product distributions.
For instance, in the context of cycloaddition reactions, ab initio calculations can predict the activation barriers for different regioisomeric and stereoisomeric pathways, thereby explaining the observed selectivity. The thermodynamic data helps in assessing the relative stability of reactants, transition states, and products.
Detailed, publicly available tables of these parameters for 4-Methyl-5H- youtube.comresearchgate.netsmolecule.comoxathiazole-2,2-dioxide are scarce. The following table illustrates the expected parameters from such ab initio studies.
| Reaction | Parameter | Calculated Value (kcal/mol) | Computational Level |
| Synthesis | Activation Energy (Ea) | Data not available | Data not available |
| Reaction Enthalpy (ΔH) | Data not available | Data not available | |
| Cycloaddition | Activation Energy (Ea) | Data not available | Data not available |
| Reaction Enthalpy (ΔH) | Data not available | Data not available |
This table is a template representing the type of data obtained from ab initio calculations. Specific values for 4-Methyl-5H- youtube.comresearchgate.netsmolecule.comoxathiazole-2,2-dioxide could not be retrieved from the available search results.
Modeling of Catalytic Cycles in Asymmetric Synthesis
The asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry, and computational modeling plays a vital role in understanding and optimizing catalytic cycles. For 4-Methyl-5H- youtube.comresearchgate.netsmolecule.comoxathiazole-2,2-dioxide, the introduction of chirality can be achieved through catalytic asymmetric reactions. The synthesis of this compound can be facilitated by transition metal catalysts, such as those based on rhodium, to achieve enantiomerically pure forms.
Computational modeling of these catalytic cycles involves several key steps:
Catalyst-Substrate Interaction: Modeling the initial binding of the oxathiazole precursor to the chiral catalyst.
Transition State Analysis: Identifying and characterizing the key transition states that determine the stereochemical outcome of the reaction. The energy differences between the diastereomeric transition states are correlated with the enantiomeric excess (ee) of the product.
Product Release and Catalyst Regeneration: Simulating the dissociation of the product from the catalyst and the regeneration of the active catalytic species.
While specific computational models for the asymmetric synthesis of 4-Methyl-5H- youtube.comresearchgate.netsmolecule.comoxathiazole-2,2-dioxide are not detailed in the available literature, studies on related rhodium-catalyzed asymmetric transformations provide a framework for how such a catalytic cycle would be modeled. DFT calculations are typically used to map the potential energy surface of the entire catalytic cycle, identifying the rate-determining and stereodifferentiating steps.
The following table outlines the key components of a modeled catalytic cycle for a generic asymmetric synthesis.
| Catalytic Cycle Step | Description | Key Computational Insights |
| Ligand Exchange | Substrate coordinates to the chiral catalyst. | Binding energies, geometry of the catalyst-substrate complex. |
| Stereodetermining Step | Formation of the chiral center. | Geometries and relative energies of diastereomeric transition states. |
| Product Formation | Transformation to the final product. | Reaction intermediates and their stabilities. |
| Catalyst Regeneration | Release of the product and catalyst recovery. | Energetics of product dissociation. |
This table provides a generalized overview of how a catalytic cycle for the asymmetric synthesis of a compound like 4-Methyl-5H- youtube.comresearchgate.netsmolecule.comoxathiazole-2,2-dioxide would be computationally modeled. Specific details for this compound are not available in the searched sources.
Strategic Applications of 4 Methyl 5h 1 2 3 Oxathiazole 2,2 Dioxide in Advanced Organic Synthesis
Role as Chiral Building Blocks in Complex Molecule Synthesis
The ability to introduce stereocenters in a controlled manner is a cornerstone of complex molecule synthesis. Cyclic sulfamidates, such as 4-methyl-5H- smolecule.comnih.govresearchgate.netoxathiazole-2,2-dioxide, are pivotal in this regard, functioning as synthons that can be transformed into valuable chiral molecules. nih.govresearchgate.net
The N-sulfonyl imine group within the 4-methyl-5H- smolecule.comnih.govresearchgate.netoxathiazole-2,2-dioxide ring is an ideal handle for introducing chirality via asymmetric reduction. rsc.org Transition metal-catalyzed asymmetric hydrogenation represents a highly efficient method for this transformation, converting the prochiral imine into a chiral cyclic sulfamidate with high enantioselectivity. nih.govacs.org Methodologies utilizing nickel and rhodium catalysts have been successfully developed for the asymmetric hydrogenation of cyclic sulfamidate imines, affording the corresponding chiral sulfamidates in high yields and with excellent enantiomeric excess (ee), often exceeding 99%. nih.gov
Once formed, these enantiomerically pure cyclic sulfamidates are stable, chiral scaffolds. The defined stereocenter on the ring can direct subsequent reactions, allowing for the stereoselective synthesis of more complex heterocyclic systems. rsc.org The sulfamidate itself can be considered a protected, activated amino alcohol, which can be elaborated upon or used to influence the stereochemical outcome of reactions at other sites of a molecule.
Chiral cyclic sulfamidates are exceptionally useful as precursors for the synthesis of enantiomerically pure, functionalized amines. nih.govresearchgate.net The high propensity of the five-membered ring to undergo nucleophilic ring-opening is the key feature of this application. researchgate.net The reaction proceeds with high site-selectivity, typically occurring at the carbon atom adjacent to the oxygen, leading to the formation of β-functionalized chiral amines. researchgate.net
This strategy provides a robust pathway to a variety of chiral amine derivatives, as a wide range of nucleophiles can be employed to open the ring. This versatility makes cyclic sulfamidates valuable intermediates in the synthesis of natural products and pharmaceuticals, where chiral amine motifs are prevalent. acs.org The process effectively transfers the chirality established in the sulfamidate ring to the final acyclic amine product.
| Nucleophile (Nu:) | Reagent Example | Resulting Amine Derivative Structure | Application Area |
| Organometallics | Grignard Reagents (R-MgBr) | R-CH(CH₃)-CH₂-NH-SO₃H | Synthesis of α-chiral amines |
| Azides | Sodium Azide (NaN₃) | N₃-CH(CH₃)-CH₂-NH-SO₃H | Precursor to diamines |
| Cyanides | Potassium Cyanide (KCN) | NC-CH(CH₃)-CH₂-NH-SO₃H | Precursor to amino acids |
| Thiols | Sodium Thiophenoxide (PhSNa) | PhS-CH(CH₃)-CH₂-NH-SO₃H | Synthesis of thio-amino alcohols |
| Halides | Lithium Bromide (LiBr) | Br-CH(CH₃)-CH₂-NH-SO₃H | Precursor to other functionalized amines |
This table illustrates the versatility of chiral 4-methyl cyclic sulfamidates in reacting with various nucleophiles to produce a diverse array of functionalized chiral amines.
Precursors in the Rational Design of Organic Scaffolds
The predictable reactivity of 4-methyl-5H- smolecule.comnih.govresearchgate.netoxathiazole-2,2-dioxide makes it an ideal precursor for the rational design and construction of complex organic frameworks. Its ability to act as an electrophile and its modular nature are central to this role.
The 4-methyl-5H- smolecule.comnih.govresearchgate.netoxathiazole-2,2-dioxide ring can be viewed as a bis-electrophile, susceptible to attack by nucleophiles at its carbon centers. researchgate.net This reactivity is fundamental to its application in forming new carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds.
The most prominent example of C-N bond formation is the ring-opening reaction with nitrogen nucleophiles (e.g., amines, azides), as detailed previously, to yield substituted amino sulfates. Furthermore, the inherent N-sulfonyl imine functionality is itself a site for nucleophilic addition, a reaction that directly forms a new C-N bond at the imine carbon, leading to highly functionalized cyclic sulfamidates. rsc.org
For C-S bond formation, sulfur nucleophiles such as thiolates can be employed in ring-opening reactions, creating a new C-S bond and furnishing products containing both sulfur and nitrogen functionalities. nih.gov Additionally, the sulfur atom in the ring can undergo changes in its oxidation state during certain reactions, leading to sulfonate intermediates which can be further functionalized. smolecule.com
| Reaction Type | Nucleophile | Bond Formed | Product Class |
| Ring-Opening | R₂NH (Amine) | C-N | β-Amino Sulfates |
| Ring-Opening | RS⁻ (Thiolate) | C-S | β-Thioamino Sulfates |
| Nucleophilic Addition | R-Li (Organolithium) | C-C, C-N | α-Substituted Cyclic Sulfamidates |
| Intramolecular Cyclization | Aryllithium | C-C, C-N | Benzosultams acs.org |
This table summarizes key reactions of the cyclic sulfamidate scaffold for the construction of C-N and C-S bonds.
The concept of modular synthesis, where complex molecules are assembled from discrete, interchangeable building blocks, is well-served by cyclic sulfamidates. These heterocycles act as reliable modules whose reactivity can be harnessed for the iterative construction of larger molecules. nih.gov
A compelling demonstration of this is the use of cyclic sulfamidate building blocks in the solid-phase synthesis of sequence-defined macromolecules. nih.gov In this approach, an iterative sequence of ring-opening reactions with amine nucleophiles allows for the controlled, step-wise growth of an oligo(amidoamine) backbone. nih.gov This method enables the precise placement of functional groups, leading to the creation of N-sulfated macromolecules with defined sequences. nih.gov This modular strategy highlights the compound's value in creating advanced, functional materials and biomimetic structures.
Integration into Multi-Step Synthetic Sequences and Method Development
Beyond its role as a foundational building block, 4-methyl-5H- smolecule.comnih.govresearchgate.netoxathiazole-2,2-dioxide and related structures are frequently integrated into longer, multi-step synthetic pathways and are often the subject of new methodology development. rsc.org Their utility as versatile intermediates makes them attractive substrates for testing and showcasing the effectiveness of new synthetic reactions. rsc.org
For instance, the development of novel asymmetric hydrogenation catalysts often relies on substrates like cyclic sulfamidate imines to demonstrate high efficiency and enantioselectivity. nih.govacs.org The successful application of these methods provides not only a new tool for chemists but also a reliable route to the chiral sulfamidate products, which are valuable intermediates in their own right.
A practical example of their integration into complex synthesis is found in the pharmaceutical industry. In the synthesis of the investigational drug MK-3207 by Merck, a key step involved the palladium-catalyzed asymmetric hydrogenation of a cyclic sulfamidate imine, demonstrating the industrial relevance of this scaffold in accessing complex, biologically active molecules. acs.org Furthermore, the adaptation of reactions involving these intermediates to modern platforms, such as continuous-flow systems, underscores their importance in the evolution of efficient and scalable chemical manufacturing. nih.gov
Future Prospects and Emerging Research Frontiers in 4 Methyl 5h 1 2 3 Oxathiazole 2,2 Dioxide Chemistry
Exploration of Novel Synthetic Routes and Catalytic Systems
The synthesis of 4-Methyl-5H- smolecule.comnih.govjpbsci.comoxathiazole-2,2-dioxide has traditionally been achieved through established methods, but the future lies in the development of more efficient, selective, and innovative routes. A primary method involves the direct synthesis from hydroxyacetone (B41140) and sulfamoyl chloride in a solvent like dichloromethane. smolecule.com Another highly efficient route utilizes chlorosulfonyl isocyanate and pyridine (B92270) in acetonitrile (B52724), reportedly achieving a yield as high as 99.0%. lookchem.com
Future research is focusing on catalytic systems to enhance these processes. The use of transition metal catalysts, such as rhodium, is being explored to facilitate asymmetric reactions, which are crucial for producing specific stereoisomers (enantiomerically pure forms) of the compound and its derivatives. smolecule.com These enantiomerically pure molecules are often essential for targeted biological applications. The development of novel catalysts could lead to milder reaction conditions, reduced waste, and access to a wider array of structural analogs.
| Synthetic Route | Key Reagents | Catalyst/Conditions | Reported Yield | Key Advantages |
| Direct Synthesis | Hydroxyacetone, Sulfamoyl chloride | Dichloromethane, inert atmosphere | Not specified | Straightforward, utilizes common starting materials smolecule.com |
| High-Yield Synthesis | Hydroxy-2-propanone, Chlorosulfonyl isocyanate | Pyridine, Acetonitrile, 0 - 10 °C | 99.0% | Excellent yield, suitable for large-scale production lookchem.com |
| Catalytic Asymmetric Synthesis | (Not specified) | Rhodium catalysts | Not specified | Access to enantiomerically pure forms for biological studies smolecule.com |
This table is based on currently available data and highlights key areas for future synthetic exploration.
Deeper Understanding of Reactivity through Advanced Mechanistic Studies
A profound understanding of the reactivity of 4-Methyl-5H- smolecule.comnih.govjpbsci.comoxathiazole-2,2-dioxide is crucial for its application. Current research has identified its participation in 1,3-dipolar cycloaddition reactions with nitrile oxides. smolecule.com This reaction proceeds through a concerted [3+2] cycloaddition mechanism, a valuable method for constructing more complex heterocyclic systems. smolecule.com The efficiency of this process is governed by frontier molecular orbital (FMO) interactions. smolecule.com
Another key aspect of its reactivity is its interaction with thiol-containing systems. The molecule is known to interact with cysteine residues in bacterial enzymes, leading to thiol-mediated redox modulation, which is believed to be a fundamental mechanism behind its antimicrobial properties. smolecule.com
Future mechanistic studies will likely employ advanced computational and spectroscopic techniques to probe the transition states of these reactions. Investigating the thermal stability and potential fragmentation pathways, similar to studies on related 1,4,2-oxathiazoles which can decompose to form isothiocyanates or nitriles, could reveal novel reactive intermediates and synthetic applications. researchgate.net
Development of Sustainable and Scalable Synthetic Methodologies
As the potential applications of 4-Methyl-5H- smolecule.comnih.govjpbsci.comoxathiazole-2,2-dioxide expand, the need for sustainable and scalable production methods becomes paramount. The existing high-yield synthesis provides a strong foundation for large-scale production. lookchem.com
Future developments are anticipated in the realm of green chemistry. This includes the exploration of:
Continuous Flow Synthesis: Transitioning from traditional batch processing to continuous flow reactors can offer superior control over reaction parameters, enhance safety, and facilitate easier scale-up.
Greener Solvents: Replacing conventional volatile organic solvents with more environmentally benign alternatives.
Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, thereby minimizing waste.
These modern methodologies will be essential for producing the compound and its analogs in an economically viable and environmentally responsible manner.
Design and Synthesis of Functionalized 4-Methyl-5H-smolecule.comnih.govjpbsci.comoxathiazole-2,2-dioxide Analogs
The core structure of 4-Methyl-5H- smolecule.comnih.govjpbsci.comoxathiazole-2,2-dioxide serves as a scaffold for the creation of new analogs with tailored properties. The synthesis of functionalized derivatives is a major frontier, aimed at modulating the molecule's biological activity and physical characteristics.
Strategies for creating these analogs include:
Modification of Precursors: Utilizing substituted versions of hydroxyacetone to introduce new functional groups at the carbon backbone of the ring.
Post-Synthetic Modification: Developing reactions that can selectively modify the core oxathiazole ring after its formation. This could involve introducing versatile reactive "tags," such as sulfone groups, which can then be used for a variety of subsequent transformations like metal-catalyzed couplings or nucleophilic aromatic substitution (SNAr) reactions. rsc.org
The synthesis of hybrid molecules, where the oxathiazole dioxide moiety is combined with other pharmacologically active groups like phosphine (B1218219) oxides, represents a promising strategy for developing compounds with novel mechanisms of action. nuph.edu.ua
| Potential Analog Type | Proposed Synthetic Strategy | Objective |
| C4-Aryl/Alkyl Analogs | Use of functionalized α-hydroxy ketones in the initial cyclization. | Modulate steric and electronic properties to tune biological activity. |
| N-Substituted Analogs | Development of methods to alkylate or arylate the ring nitrogen. | Enhance lipophilicity and cell permeability. |
| Hybrid Molecules | Coupling the core scaffold to other known bioactive fragments. | Create multifunctional compounds with potentially synergistic effects. |
This table outlines prospective strategies for the development of novel analogs.
Interdisciplinary Research Synergies with Related Chemical Disciplines
The future of 4-Methyl-5H- smolecule.comnih.govjpbsci.comoxathiazole-2,2-dioxide chemistry is intrinsically linked to its integration with other scientific fields. The inherent biological activity of this heterocyclic family creates strong synergies with several disciplines. smolecule.com
Medicinal Chemistry: The known antimicrobial and enzyme-inhibiting properties of oxathiazole derivatives make them attractive scaffolds in drug discovery. smolecule.com The ability of the ring system to act as a bio-isosteric replacement for other chemical groups like esters or amides could be exploited to improve the metabolic stability and pharmacokinetic profiles of drug candidates. nih.gov
Agrochemicals: Many sulfur- and nitrogen-containing heterocyclic compounds exhibit potent fungicidal and herbicidal activities. Exploring the potential of 4-Methyl-5H- smolecule.comnih.govjpbsci.comoxathiazole-2,2-dioxide and its analogs in crop protection is a logical and promising avenue.
Materials Science: While less explored, heterocyclic compounds like oxadiazoles (B1248032) and thiadiazoles are used in the development of organic light-emitting diodes (OLEDs), polymers, and as ligands for metal complexes. researchgate.net Functionalized derivatives of 4-Methyl-5H- smolecule.comnih.govjpbsci.comoxathiazole-2,2-dioxide could be investigated for novel applications in materials science, contingent on their electronic and photophysical properties.
The continued exploration of this compound at the intersection of synthesis, mechanistic study, and applied science will undoubtedly lead to exciting discoveries and innovations.
Q & A
Q. What epistemological approaches validate the compound’s role in catalytic cycles?
- Methodological Answer :
- Employ operando spectroscopy (e.g., in situ FTIR) to monitor catalytic intermediates .
- Align with realist paradigms to establish causal links between structure and function .
- Validate via kinetic isotope effects (KIE) and Eyring plots to distinguish between concerted and stepwise mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
